
1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene is an organic compound characterized by a benzene ring substituted with five methyl groups and one fluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene can be achieved through visible light-mediated radical fluoromethylation. This method involves the activation of fluoroiodomethane via halogen atom transfer, facilitated by visible light and tris(trimethylsilyl)silane. The reaction conditions typically include the use of molecular sieves and dichloromethane as the solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products: The major products formed from these reactions include fluorinated benzoic acids, methyl-substituted benzenes, and various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced properties such as increased metabolic stability.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique physicochemical properties.
Industry: The compound can be used in the production of advanced materials with specific properties, such as increased resistance to degradation.
Mecanismo De Acción
The mechanism by which 1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene exerts its effects involves the interaction of the fluoromethyl group with various molecular targets. The high electronegativity of fluorine can influence the compound’s binding affinity and metabolic stability. The pathways involved may include interactions with enzymes and receptors, leading to changes in biological activity.
Comparación Con Compuestos Similares
- 1-(Chloromethyl)-2,3,4,5,6-pentamethylbenzene
- 1-(Bromomethyl)-2,3,4,5,6-pentamethylbenzene
- 1-(Hydroxymethyl)-2,3,4,5,6-pentamethylbenzene
Comparison: 1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene is unique due to the presence of the fluoromethyl group, which imparts distinct properties such as increased lipophilicity and metabolic stability compared to its chloromethyl, bromomethyl, and hydroxymethyl analogs. The fluorine atom’s high electronegativity and strong carbon-fluorine bond contribute to these enhanced properties, making it a valuable compound in various applications.
Propiedades
Número CAS |
60035-99-6 |
|---|---|
Fórmula molecular |
C12H17F |
Peso molecular |
180.26 g/mol |
Nombre IUPAC |
1-(fluoromethyl)-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C12H17F/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H2,1-5H3 |
Clave InChI |
BXQHNGRORHDOGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C)C)CF)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


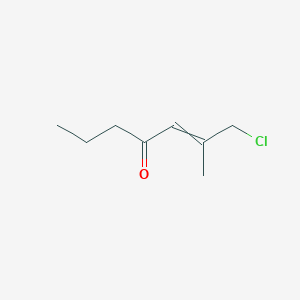
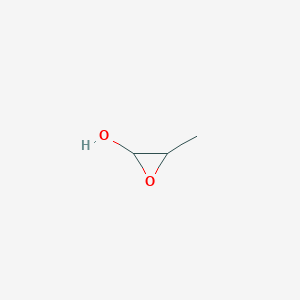

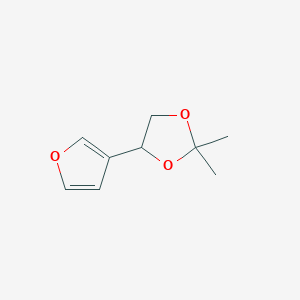
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
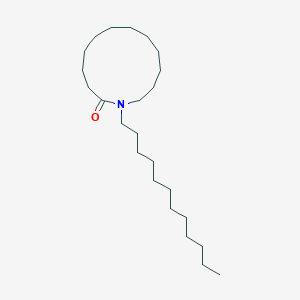
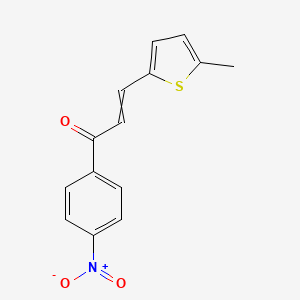
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)
![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)

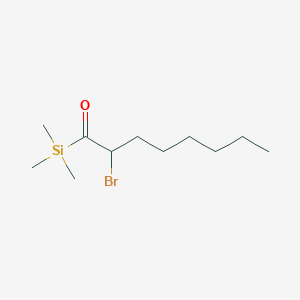
![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)
